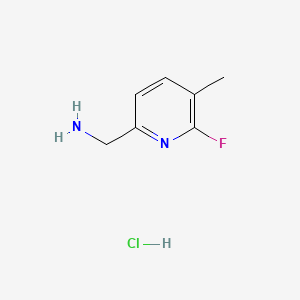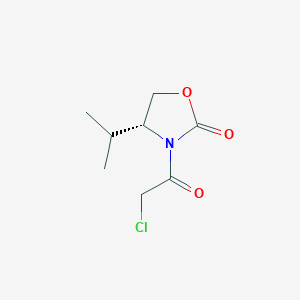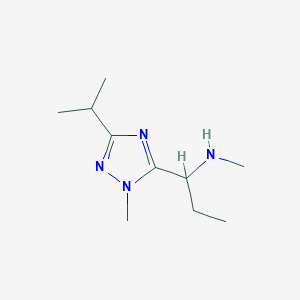![molecular formula C11H14ClF3N2 B13521389 1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride](/img/structure/B13521389.png)
1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride is a chemical compound known for its unique structure and properties. It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutyl group and a methanamine group. The hydrochloride form of this compound is often used in various scientific research applications due to its stability and solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is synthesized using a halogenation reaction followed by a nucleophilic substitution.
Cyclobutyl Group Attachment: The cyclobutyl group is introduced through a cyclization reaction, often using a Grignard reagent.
Methanamine Group Addition: The methanamine group is added via a reductive amination reaction.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
化学反応の分析
Types of Reactions
1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the effects of trifluoromethylated compounds on biological systems.
Medicine: Investigating potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
Uniqueness
1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can lead to different biological activities and applications, making it a valuable compound in research and industry.
特性
分子式 |
C11H14ClF3N2 |
|---|---|
分子量 |
266.69 g/mol |
IUPAC名 |
[1-[6-(trifluoromethyl)pyridin-2-yl]cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-4-1-3-8(16-9)10(7-15)5-2-6-10;/h1,3-4H,2,5-7,15H2;1H |
InChIキー |
SQSHPOPZEPBQBL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CN)C2=NC(=CC=C2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



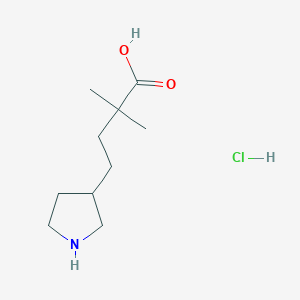
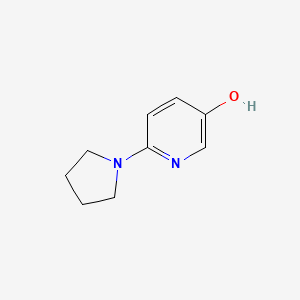


![methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B13521344.png)
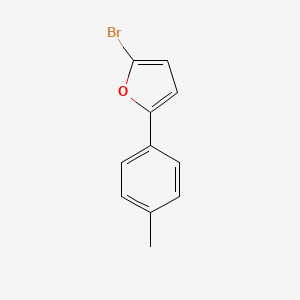
![7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13521357.png)
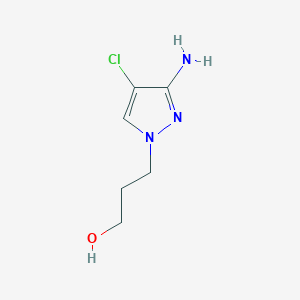
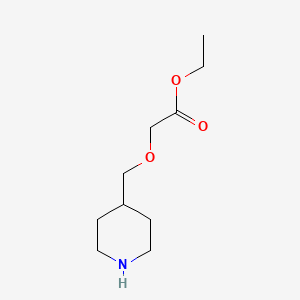
![2-[4-(Propan-2-yl)piperazin-1-yl]butanoicaciddihydrochloride](/img/structure/B13521381.png)
